molecular formula C12H16O3 B6327402 3-Isopropoxybenzoic acid ethyl ester CAS No. 205045-49-4

3-Isopropoxybenzoic acid ethyl ester

Cat. No.: B6327402
CAS No.: 205045-49-4
M. Wt: 208.25 g/mol
InChI Key: GBISPESJLXKRGX-UHFFFAOYSA-N
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Description

3-Isopropoxybenzoic acid ethyl ester is an organic compound with the molecular formula C12H16O3 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with an ethyl group and the benzene ring is substituted with an isopropoxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxybenzoic acid ethyl ester typically involves the esterification of 3-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxybenzoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3-isopropoxybenzoic acid and ethanol in the presence of an acid or base.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 3-Isopropoxybenzoic acid and ethanol.

    Transesterification: A different ester and ethanol.

    Reduction: 3-Isopropoxybenzyl alcohol.

Scientific Research Applications

3-Isopropoxybenzoic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-isopropoxybenzoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug molecule it is incorporated into and its interaction with biological targets.

Comparison with Similar Compounds

    3-Isopropoxybenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Isopropoxybenzoic acid: The parent acid without the ester group.

    Ethyl benzoate: An ester of benzoic acid without the isopropoxy substitution.

Uniqueness: 3-Isopropoxybenzoic acid ethyl ester is unique due to the presence of both the isopropoxy group and the ethyl ester group, which can impart specific reactivity and properties that are different from its analogs. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBISPESJLXKRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-hydroxybenzoate (15.2 g, 0.10 mol) in N,N-dimethylformamide (100 ml) were added isopropyl bromide (12.1 ml, 0.13 mol) and sodium iodide (19.5 g, 0.13 mol), and the mixture was stirred at 70° C. for 15 hrs. To the reaction solution was added water (500 ml), and the mixture was extracted with ethyl acetate (500,200 ml). The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1) to give the objective substance (12.4 g, 64%) as an oil.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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